![molecular formula C17H23N3O5S B2861196 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731815-69-3](/img/structure/B2861196.png)
3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
React the benzodiazole intermediate with morpholine and sulfonyl chloride under basic conditions to form the morpholine-4-sulfonyl moiety.
Step 3: Propyl Substitution and Final Product Formation
Alkylation of the benzodiazole at the 1-position with 1-bromopropane in the presence of a base.
Finally, attach the propanoic acid group via esterification and subsequent hydrolysis.
Industrial Production Methods: : Industrial synthesis typically scales up these methods using batch reactors, optimizing temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization methods are employed for purification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Benzodiazole
Start with a benzene ring, introducing a nitro group (–NO₂).
Reduction of the nitro group to an amine (–NH₂) using a reducing agent like H₂/Pd.
Cyclization with a carboxylic acid derivative to form the benzodiazole core.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Oxidation of the morpholine-4-sulfonyl group can be achieved using oxidizing agents like mCPBA.
Reduction
Reduction of the nitrobenzene intermediate to an amine can be done using H₂/Pd.
Substitution
Alkylation reactions for propyl substitution utilize bases and appropriate alkyl halides.
Common Reagents and Conditions
Oxidizing agents: mCPBA, Na₂Cr₂O₇.
Reducing agents: H₂/Pd, NaBH₄.
Bases: NaOH, K₂CO₃.
Solvents: Toluene, DCM (dichloromethane).
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction converts nitro compounds to amines.
Substitution can introduce various alkyl or aryl groups depending on the reagents used.
Scientific Research Applications
Chemistry
3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid serves as a useful intermediate in the synthesis of more complex molecules and drug candidates.
Biology
Investigated for its potential to modulate biological pathways due to its structural elements that interact with biomolecular targets.
Medicine
Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Utilized in the development of specialized materials, dyes, and as a precursor in the synthesis of polymers.
Mechanism of Action
Effects
The compound's interaction with molecular targets involves binding to active sites of enzymes or receptors, altering their function.
Molecular Targets and Pathways
Targets might include enzymes like kinases, phosphatases, or receptors like GPCRs (G protein-coupled receptors).
Modulates signal transduction pathways relevant to inflammation, cell growth, or metabolic processes.
Comparison with Similar Compounds
Uniqueness
The combination of the morpholine-4-sulfonyl group with the benzodiazole and propanoic acid moieties provides unique physicochemical properties, such as enhanced solubility and specific binding affinities.
Similar Compounds
3-[4-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Similar structural motif but differs in functional group orientation.
2-[5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Shares the benzodiazole and morpholine-4-sulfonyl groups but has a different alkyl chain.
4-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]butanoic acid
Varies by one carbon in the alkyl chain, influencing its chemical behavior.
Hope you enjoyed the deep dive into 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid! How does this fit into your research?
Properties
IUPAC Name |
3-(5-morpholin-4-ylsulfonyl-1-propylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-2-7-20-15-4-3-13(26(23,24)19-8-10-25-11-9-19)12-14(15)18-16(20)5-6-17(21)22/h3-4,12H,2,5-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIYUPEDPJWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

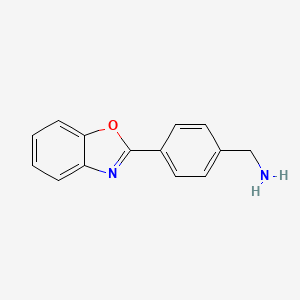
![5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861117.png)
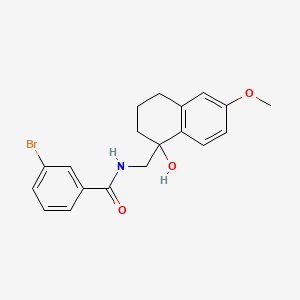
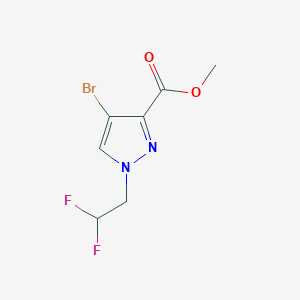
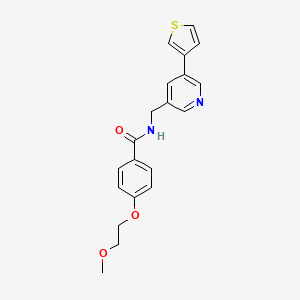
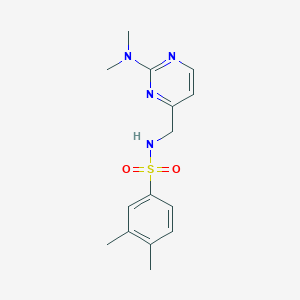
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)
![N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2861129.png)
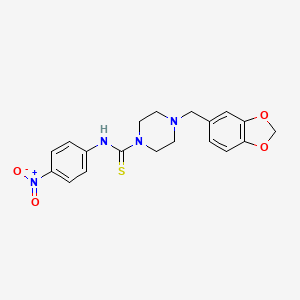
![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)
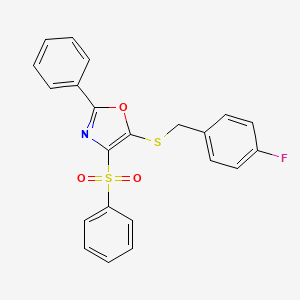
![Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate](/img/structure/B2861135.png)

